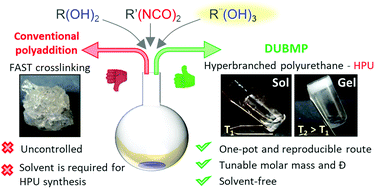A one-pot, solvent-free, and controlled synthetic route for thermoresponsive hyperbranched polyurethanes†
Polymer Chemistry Pub Date: 2020-09-02 DOI: 10.1039/D0PY01026J
Abstract
Hyperbranched polyurethanes (HPUs) are known for their multifunctionality and versatile properties. Despite the importance of this class of polymers, the issues associated with their synthesis remain a challenge, such as the lack of reproducibility, the need for polymerization in diluted solutions to avoid crosslinking, and the need for purification with organic solvents. Here, we report the synthesis of HPUs based on poly(ethylene glycol), polycaprolactone triol, and isophorone diisocyanate by dynamic urea bond-mediated polymerization (DUBMP). This polymerization technique allowed for kinetic control over the molar mass distribution and suppressed the formation of by-products. Besides, gelation was not verified up to 0.91 conversion. Both molar mass and dispersity of the HPUs were precisely tailored by hindered secondary amine/isocyanate molar ratio, time, and temperature of the polymerization. HPUs with molar masses ranging from 4 kDa to 49 kDa, molar mass dispersities ranging from 1.6 to 2.8, and properties varying from viscous liquids to elastomers were obtained by changing the synthetic parameters. Furthermore, amphiphilicity imparted an LCST phase behavior to HPU aqueous solutions, which depends on both their molar mass and composition. Thermoreversible gels were formed at around 30 °C, driven by the macroscopic phase separation of HPU aqueous solutions. Finally, HPUs showed high cell viability against mouse fibroblasts.


Recommended Literature
- [1] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [2] A unique and highly facile method for synthesising disulfide linked neoglycoconjugates: a new approach for remodelling of peptides and proteins
- [3] Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning†
- [4] Improving the bioactivity of Zn(ii)-curcumin based complexes†
- [5] Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes†
- [6] A one-step method to produce graphene–Fe3O4 composites and their excellent catalytic activities for three-component coupling of aldehyde, alkyne and amine†
- [7] Nanotoxicology: no small matter
- [8] One-pot fabrication of novel cuboctahedral Cu2O crystals enclosed by anisotropic surfaces with enhancing catalytic performance†
- [9] Interaction of triphenylphosphineplatinum(0) complexes with organic azides and some carbonylation reactions
- [10] Superadiabaticity in reaction waves as a mechanism for energy concentration










